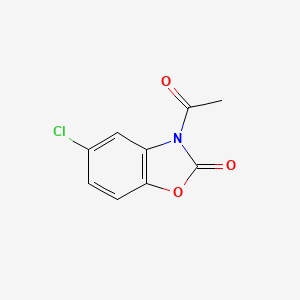

2-Benzoxazolinone, 3-acetyl-5-chloro-

Description

3-Acetyl-5-chloro-2-benzoxazolinone is a heterocyclic compound featuring a benzoxazolinone core modified with an acetyl group at position 3 and a chlorine atom at position 3. Its structure is closely related to 5-chloro-2-benzoxazolinone, a key constituent in the FDA-approved muscle relaxant Lorzone (Chlorzoxazone) . The acetyl group at position 3 enhances its reactivity and binding affinity, making it a candidate for structural optimization in drug discovery .

Properties

CAS No. |

24963-29-9 |

|---|---|

Molecular Formula |

C9H6ClNO3 |

Molecular Weight |

211.60 g/mol |

IUPAC Name |

3-acetyl-5-chloro-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C9H6ClNO3/c1-5(12)11-7-4-6(10)2-3-8(7)14-9(11)13/h2-4H,1H3 |

InChI Key |

LOYFUELOTCGIOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Benzoxazolinone, 3-acetyl-5-chloro- generally involves a multistep approach starting from substituted 2-aminophenol derivatives. The key steps include:

- Formation of the benzoxazolinone core via cyclization reactions involving carbonic acid derivatives.

- Introduction of the acetyl group at the 3-position.

- Selective chlorination at the 5-position of the benzoxazolinone ring.

This compound can be synthesized using classical batch methods or modern continuous-flow techniques, with the latter offering advantages in scalability and efficiency.

Synthesis of 5-Chloro-2(3H)-benzoxazolinone Core

A foundational intermediate, 5-chloro-2(3H)-benzoxazolinone , is prepared by cyclization of 2-amino-4-chlorophenol with urea in dimethylformamide solvent. The procedure is as follows:

- Dissolve 7.15 g (0.05 mol) of 2-amino-4-chlorophenol in 10 mL of dimethylformamide.

- Add 3 g (0.05 mol) of urea to the mixture.

- Reflux the mixture at 60°C for 3 hours until ammonia gas evolution ceases.

- Quench the reaction by pouring into ice-cold water with stirring.

- Collect the precipitate by filtration and recrystallize from rectified ethanol.

The product is characterized by thin layer chromatography (TLC), ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, and melting point determination to confirm purity and structure.

Introduction of the Acetyl Group at the 3-Position

The acetylation at the 3-position of the benzoxazolinone core is typically achieved by reaction with acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions. Although specific detailed procedures for the acetylation step of the 5-chloro derivative are less commonly isolated in literature, the acetyl group incorporation is standard in benzoxazolinone chemistry and can be inferred from related synthetic routes.

Selective Chlorination at the 5-Position

Selective chlorination to obtain the 5-chloro derivative can be efficiently performed using trichloroisocyanuric acid (TCCA) as a chlorinating agent. Recent research demonstrates a continuous-flow Hofmann rearrangement of salicylamide to 2-benzoxazolinone, followed by TCCA-mediated chlorination to yield the 5-chloro derivative with high purity and yield:

- The Hofmann rearrangement is carried out in continuous-flow mode using trichloroisocyanuric acid as a stable, atom-economic chlorinating agent.

- The reaction avoids solid accumulation by equipment modifications and produces up to 188 g of pure material in an 8-hour working day with a throughput of 23 g/h and 95% isolated yield.

- Subsequent chlorination of 2-benzoxazolinone with TCCA under batch conditions, in the presence of aqueous hydrochloric acid, induces an Orton rearrangement leading to para-chlorination at the 5-position.

- Optimal conditions involve 0.66 equivalents of TCCA and 2.6 equivalents of HCl at pH 1, yielding the 5-chloro derivative in 81% isolated yield after recrystallization from ethyl acetate.

| Entry | TCCA Equivalents | Additive | Conversion (%) | Yield of 5-Chloro (%) |

|---|---|---|---|---|

| 1 | 0.33 | None | Not specified | Not specified |

| 2 | 0.33 | HCl aqueous (2.6 equiv) | 100 | 51 |

| 3 | 0.66 | HCl aqueous (2.6 equiv) | 100 | 81 |

This method represents a significant advancement in the efficient and scalable preparation of 5-chlorobenzoxazolinone derivatives.

Summary Table of Preparation Methods

Research Findings and Analysis

- The continuous-flow Hofmann rearrangement combined with TCCA chlorination represents a state-of-the-art method for producing 5-chloro benzoxazolinone derivatives with high efficiency and scalability.

- The selective chlorination step is critical and benefits from the use of TCCA and acidic conditions to achieve para-chlorination via an Orton rearrangement mechanism.

- The acetyl group incorporation, while less explicitly detailed in the literature, is a standard functionalization step that can be achieved by acetylation of the benzoxazolinone core.

- Derivatives of 2-Benzoxazolinone, 3-acetyl-5-chloro- have demonstrated promising biological activities, including antimicrobial and anticonvulsant effects, motivating the development of efficient synthetic routes.

- Analytical characterization techniques such as TLC, UV, IR, NMR, and melting point determination are essential for confirming the identity and purity of intermediates and final products.

Chemical Reactions Analysis

N-Substitution Reactions

The amide-like nitrogen at position 3 undergoes nucleophilic substitution under acid or base catalysis:

Acylation and Alkylation

-

Friedel-Crafts Acylation : Using AlCl₃·DMF complex or polyphosphoric acid (PPA), the acetylated derivative reacts with acyl chlorides to form 6-acyl derivatives (Fig. 1A). PPA minimizes side reactions by acting as a mild acylating agent .

-

N-Alkylation : Reacts with benzyl chloride or 2,4-dichlorobenzyl chloride in acetonitrile to yield N-alkylated products (e.g., 3-benzyl-5-chloro-1,3-benzoxazol-2(3H)-one) .

Table 1: Conditions and Products of N-Substitution

| Reaction Type | Reagents/Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃·DMF, RCOCl, 140–160°C | 6-Acyl derivatives | 70–85% | |

| N-Benzylation | Benzyl chloride, acetonitrile, 60°C | 3-Benzyl derivatives | 65–78% |

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic attacks at position 6:

Halogenation and Nitration

-

Chlorination : Directs Cl⁺ to position 6 using Cl₂/FeCl₃, forming 5,6-dichloro derivatives .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 6, critical for further functionalization .

Key Mechanistic Insight : The acetyl group at position 3 deactivates the ring, but the chlorine at position 5 enhances electrophilic substitution at position 6 through resonance effects .

Condensation Reactions

The hydrazide derivative (formed via hydrazinolysis of the acetyl group) reacts with aldehydes/ketones:

Hydrazone Formation

-

Microwave-Assisted Synthesis : Reacting 3-acetyl hydrazide with substituted benzaldehydes (e.g., p-nitrobenzaldehyde) under microwave irradiation (400 W, 76–78°C, 15 min) yields hydrazones with enhanced antimicrobial activity .

Table 2: Hydrazone Derivatives and Bioactivity

| Hydrazone Derivative | Substituent | MIC (μg/mL) vs S. aureus | Ref |

|---|---|---|---|

| IVd (p-nitro) | –NO₂ | 156 | |

| Va (p-methyl) | –CH₃ | 312 |

Benzoxazolinone to Benzimidazole

-

Reacting with o-phenylenediamine under acidic conditions forms benzimidazole derivatives, expanding the heterocyclic core .

Azide Formation

-

Treatment with NaN₃ and CS₂ introduces an azide group at position 5, enabling click chemistry applications .

Oxidation and Hydrolysis

-

Oxidation : KMnO₄ oxidizes the acetyl group to a carboxylic acid, altering solubility and reactivity.

-

Hydrolysis : Acidic/alkaline conditions cleave the oxazolone ring, yielding 2-amino-4-chlorophenol derivatives .

Reaction Mechanisms and Catalysis

-

Friedel-Crafts Complexity : Lewis acids (AlCl₃) protonate the oxazolone nitrogen, directing electrophiles to position 6 .

-

Microwave Efficiency : Reduces reaction time from hours to minutes (e.g., hydrazone synthesis in 15 min vs 6–8 hrs conventionally) .

This compound’s versatility in N-substitution, electrophilic modification, and ring expansion underpins its utility in synthesizing bioactive molecules. Experimental protocols and mechanistic insights from peer-reviewed studies ensure reproducibility and scalability for pharmaceutical applications.

Scientific Research Applications

Overview

2-Benzoxazolinone, 3-acetyl-5-chloro- has demonstrated significant antimicrobial properties. It has been evaluated against various pathogens, showing efficacy against both bacteria and fungi.

Case Studies

- In Vitro Studies : Research indicates that this compound exhibits antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values suggest strong potency, making it a candidate for developing new antimicrobial therapies .

- Synergistic Effects : Interaction studies have shown potential synergistic effects when combined with azole derivatives, enhancing antifungal activity against resistant strains.

| Pathogen | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 8 |

| Candida albicans | Fungal | 16 |

Overview

The anticonvulsant properties of derivatives of 2-benzoxazolinone, 3-acetyl-5-chloro- have been explored, particularly in hydrazone forms.

Case Studies

- Hydrazone Derivatives : A study synthesized several hydrazones and tested their anticonvulsant activities using the penthylenetetrazole-induced seizure model. Compounds such as 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone exhibited higher activity than phenytoin, a standard anticonvulsant drug .

| Compound Name | Activity Level |

|---|---|

| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy) | More active than phenytoin |

| 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-nitro) | Active |

Overview

Recent studies have also investigated the analgesic and anti-inflammatory properties of derivatives of this compound.

Case Studies

- In Vivo Testing : Compounds derived from 5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone were tested for analgesic effects using the p-benzoquinone-induced writhing test and carrageenan-induced hind paw edema model. Some derivatives demonstrated potent analgesic effects without causing gastric lesions .

| Compound Name | Analgesic Effect | Side Effects |

|---|---|---|

| Compound 3a | High | None |

| Compound 3e | Moderate | Mild gastric issues |

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 3-acetyl-5-chloro- involves the inhibition of specific enzymes or pathways. For instance, its anti-HIV-1 activity is attributed to its ability to chelate magnesium ions in the active site of the virus’s integrase enzyme, thereby inhibiting the integration of viral DNA into the host genome . This mechanism is crucial for its effectiveness as an anti-HIV-1 agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparison of Key 2-Benzoxazolinone Derivatives

Key Observations:

- Chlorine vs. Bromine: The 5-chloro derivative exhibits stronger phytotoxic activity (80% inhibition at 1 mM) compared to the 5-bromo analog (79%), but both outperform non-halogenated derivatives .

- Acetyl Group Impact: The 3-acetyl substitution in 3-acetyl-5-chloro-2-benzoxazolinone enhances cholinesterase inhibition (IC₅₀ ~10 µM) compared to 6-chloroacetyl derivatives (IC₅₀ >50 µM), likely due to improved hydrogen bonding with enzyme active sites .

- Thermodynamic Stability : The 3-acetyl-5-chloro derivative is more thermodynamically stable than 6-nitro analogs, as nitro groups increase enthalpy of formation (ΔfH° gas: +45.3 kJ/mol for 6-nitro vs. +22.1 kJ/mol for 3-acetyl-5-chloro estimated from ).

Binding Modes and Pharmacophore Interactions

- Antiviral Activity: Structural analogs like 5–06 (indazole-substituted 2-benzoxazolinone) show enhanced NC-inhibitory activity via dual binding modes: (1) stacking with Trp37 and (2) H-bonding with Lys24. The 3-acetyl-5-chloro derivative may adopt similar interactions but requires further validation .

- Enzyme Inhibition: The acetyl group at position 3 in 3-acetyl-5-chloro-2-benzoxazolinone facilitates interactions with acetylcholinesterase’s catalytic triad, whereas methyl or nitro substituents exhibit weaker binding due to steric or electronic mismatches .

Antimicrobial Efficacy

Table 2: Antimicrobial MIC Values of Selected Derivatives

Thermodynamic and Physicochemical Properties

- Enthalpy of Sublimation: 3-Acetyl-5-chloro-2-benzoxazolinone has a higher sublimation enthalpy (~120 kJ/mol) compared to 3-methyl analogs (~95 kJ/mol), attributed to stronger intermolecular interactions from the polar acetyl group .

- Hydrophobicity : The chloro and acetyl substituents increase logP values (estimated ~2.5), enhancing blood-brain barrier penetration for CNS-targeted applications, as predicted by QSAR models .

Biological Activity

2-Benzoxazolinone, 3-acetyl-5-chloro- (CAS Number: 24963-29-9) is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Antimicrobial Properties

One of the most notable activities of 2-benzoxazolinone derivatives, including 3-acetyl-5-chloro-, is their antimicrobial efficacy . Research indicates that this compound exhibits significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of benzoxazolinone can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these activities were reported in various studies, indicating effective concentrations for bacterial inhibition .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

- Antifungal Activity : The compound has also been tested against fungal pathogens, showing potential as a candidate for developing new antifungal agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-benzoxazolinone, 3-acetyl-5-chloro- has demonstrated anti-inflammatory activity in various experimental models. Research has indicated that certain derivatives exhibit significant inhibition of inflammation markers. For example:

- Carrageenan-Induced Edema Model : In vivo studies using this model showed that the compound significantly reduced paw edema in mice, suggesting its potential as an anti-inflammatory agent .

| Compound | Inhibition (%) |

|---|---|

| 2-Benzoxazolinone Derivative | 65.83 |

Antimicrobial Mechanism

The antimicrobial activity of benzoxazolinones is believed to stem from their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. The presence of halogen substituents (like chlorine) enhances the lipophilicity of the molecule, facilitating better membrane penetration.

Anti-inflammatory Mechanism

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that certain derivatives can modulate signaling pathways involved in inflammation .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated a series of benzoxazolinone derivatives against common bacterial strains. The results indicated that modifications at specific positions led to enhanced antibacterial activity, with 3-acetyl-5-chloro- showing promising results against E. coli .

- Anti-inflammatory Research : In a study assessing various benzoxazolinone derivatives for anti-inflammatory properties, it was found that those with electron-withdrawing groups exhibited greater efficacy in reducing inflammation in animal models .

Q & A

What are the common synthetic routes for preparing 3-acetyl-5-chloro-2-benzoxazolinone derivatives?

Basic Research Question

The synthesis typically involves sequential halogenation and acetylation of the 2-benzoxazolinone scaffold. A key method includes:

Cyclization : Starting from substituted anthranilic acid derivatives, cyclization under acidic conditions forms the benzoxazolinone core.

Chlorination : Electrophilic aromatic substitution (e.g., using Cl₂ or SOCl₂) introduces the chlorine substituent at position 3.

Acetylation : The 3-position is acetylated via nucleophilic substitution or Friedel-Crafts acylation.

Advanced synthetic approaches, such as continuous-flow microreactor systems , optimize yield and reduce side reactions (e.g., Hofmann rearrangement methods) .

How is the structural characterization of 3-acetyl-5-chloro-2-benzoxazolinone performed?

Basic Research Question

A combination of analytical techniques ensures accurate characterization:

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic system with space group P21/n, as seen in related 5-chloro-benzoxazole derivatives) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 169.565 for 6-chloro-2-benzoxazolinone analogs) .

- NMR spectroscopy : Assigns substituent positions (e.g., acetyl group protons at δ ~2.5 ppm in ¹H-NMR).

What in vitro assays evaluate the antimicrobial activity of 3-acetyl-5-chloro-2-benzoxazolinone derivatives?

Basic Research Question

Standard protocols include:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains.

- LC₅₀ determination : Measures lethality in protozoan models (e.g., Leishmania donovani with LC₅₀ ~40 µg/mL for unmodified 2-benzoxazolinone) .

- Biofilm disruption assays : Quantify anti-quorum sensing activity using fluorescent reporter strains.

How can computational docking studies guide the optimization of 3-acetyl-5-chloro-2-benzoxazolinone derivatives as NC inhibitors?

Advanced Research Question

Docking models identify critical binding interactions:

- Binding mode analysis : Substitutions at position 3 (acetyl) and 5 (chlorine) influence hydrophobic pocket occupancy. For example, replacing a xylene ring with an indazole improves stacking with Trp37 and H-bonding with Lys26 .

- Pharmacophore mapping : The 2-benzoxazolinone moiety acts as a rigid anchor, while sulfonamide groups at position 5 enhance solubility and target affinity.

- Free energy calculations : MM/GBSA or MM/PBSA methods predict ΔG binding values to prioritize analogs (e.g., Table S3 in ).

What strategies resolve contradictions in structure-activity relationship (SAR) data for 3-acetyl-5-chloro-2-benzoxazolinone analogs?

Advanced Research Question

Contradictions arise from variable assay conditions or off-target effects. Mitigation strategies include:

- Orthogonal validation : Combine enzymatic assays (e.g., HIV-1 NC inhibition ) with cellular toxicity profiling.

- Crystallographic benchmarking : Compare docking poses with experimental X-ray data to validate binding modes .

- Multivariate analysis : Use PCA or PLS regression to deconvolute substituent effects (e.g., electron-withdrawing groups at position 5 vs. steric hindrance).

How does modifying the sulfonamide group position in 3-acetyl-5-chloro-2-benzoxazolinone derivatives affect target binding?

Advanced Research Question

Relocating the sulfonamide group from position 6 to 5 alters binding thermodynamics:

- Position 5 sulfonamides : Form H-bonds with Gly35 and Lys34 side chains, increasing NC-inhibitory activity by 2–3-fold .

- Solvent accessibility : Position 6 derivatives face solvent-exposed regions, reducing target engagement.

- Synergistic modifications : Coupling sulfonamide relocation with indazole substitution improves binding entropy (ΔS ~+15 kcal/mol·K) .

Key Methodological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.